ZK824859 is identified by its CAS number 2254001-81-3 and has been documented in various scientific literature as a selective inhibitor of the urokinase plasminogen activator. Its classification falls under small molecule inhibitors designed to interfere with proteolytic activities linked to cancer metastasis and other pathological conditions .
The synthesis of ZK824859 involves several key steps that utilize established organic chemistry techniques. The primary method includes nucleophilic aromatic substitution reactions, particularly the SNAr (nucleophilic aromatic substitution) reaction, which is critical for introducing functional groups into the aromatic system of the compound.
ZK824859 primarily undergoes substitution reactions during its synthesis, specifically utilizing the SNAr mechanism. The following reactions are notable:
The major product formed from these reactions is ZK824859 itself, which highlights the efficiency of these synthetic pathways .
ZK824859 exerts its pharmacological effects through the inhibition of urokinase plasminogen activator activity. This enzyme plays a pivotal role in fibrinolysis and tissue remodeling, facilitating cancer metastasis through extracellular matrix degradation.
ZK824859 exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation for therapeutic use and assessing its behavior in biological systems .
ZK824859 has been primarily investigated for its potential applications in treating multiple sclerosis due to its ability to inhibit urokinase plasminogen activator. Its role as an inhibitor suggests possible applications in:
Ongoing research continues to explore these applications, aiming to establish ZK824859 as a viable therapeutic agent across multiple indications .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: